molecular formula C27H33N5O3S B2512875 N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476448-84-7

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2512875
CAS RN: 476448-84-7
M. Wt: 507.65
InChI Key: OSGIXPNEKBQYDM-UHFFFAOYSA-N
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Description

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C27H33N5O3S and its molecular weight is 507.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex molecules often involve advanced organic synthesis techniques and analytical methodologies. For example, the synthesis of tritium-labeled compounds like N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide showcases the use of isotopic labeling to study drug metabolism and distribution (Yang Hong et al., 2015). These methodologies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, including benzamide derivatives.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds with benzamide and triazole moieties, indicating the potential for developing new antimicrobial agents. The synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant inhibitory action against various bacterial and fungal strains, suggesting a promising avenue for therapeutic intervention against microbial diseases (N. Desai, K. M. Rajpara, V. V. Joshi, 2013).

Neuroreceptor Binding

Compounds with benzylpiperidine and benzamide structures have been explored for their neuroreceptor binding properties, providing insights into the development of new neuroleptic drugs. For instance, compounds have been synthesized and tested for their binding affinity at dopamine D4 and D2 receptor subtypes, revealing potential selectivity and potency that could inform the design of drugs targeting neurological disorders (R. Perrone et al., 1998).

Mechanism of Action

Target of Action

The primary target of this compound is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that is critical for synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

This compound acts as a potent antagonist of the GluN2B subunit of the NMDA receptor . As an antagonist, it binds to the receptor and blocks its activity. This prevents the flow of ions through the receptor channel, thereby inhibiting the excitatory synaptic transmission mediated by the NMDA receptor.

Biochemical Pathways

The NMDA receptor is involved in several biochemical pathways related to learning and memory. By blocking the GluN2B subunit, this compound can modulate these pathways and potentially influence cognitive processes. Moreover, the compound has been shown to prevent β-sheet aggregation and fibril formation, which are key processes in the pathogenesis of neurodegenerative diseases like Alzheimer’s .

Result of Action

The compound has demonstrated neuroprotective effects in cellular models. For instance, it has been shown to protect SH-SY5Y cells from cell death and oxidative injury induced by amyloid-beta (Aβ) and hydrogen peroxide . This suggests that the compound could potentially mitigate the molecular and cellular damage associated with neurodegenerative diseases.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment. For example, the compound’s ability to inhibit Aβ fibrillogenesis was demonstrated in the presence of acetylcholinesterase, suggesting that the compound’s action could be influenced by the presence of this enzyme .

properties

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3S/c1-3-32-24(18-28-26(34)22-9-11-23(35-2)12-10-22)29-30-27(32)36-19-25(33)31-15-13-21(14-16-31)17-20-7-5-4-6-8-20/h4-12,21H,3,13-19H2,1-2H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGIXPNEKBQYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

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